Carvedilol-d3

Overview

Description

Carvedilol-d3 is a deuterated form of carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is commonly used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of carvedilol due to the presence of deuterium atoms, which can provide more detailed insights.

Mechanism of Action

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 (β1) and beta-2 (β2) adrenoceptors , as well as alpha-1 (α1) adrenoceptors in the vasculature . In the heart, it is relatively β1AR-specific, since this adrenoceptor type is the most predominant one in the adult human myocardium .

Mode of Action

Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

The result of Carvedilol’s action is a slower heart rate and decreased blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .

Action Environment

The action of Carvedilol is influenced by various environmental factors. For instance, G proteins drive all detectable carvedilol signaling through β2ARs . A clear understanding of how drugs act is imperative to data interpretation in basic and clinical research, to the stratification of clinical trials or to the monitoring of drug effects on the target pathway .

Biochemical Analysis

Biochemical Properties

Carvedilol-d3 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out carvedilol’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types. Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol-d3 involves the incorporation of deuterium atoms into the carvedilol molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the carvedilol molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. For example, carvedilol can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Carvedilol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Scientific Research Applications

Carvedilol-d3 is extensively used in scientific research, particularly in the fields of:

Chemistry: To study the reaction mechanisms and pathways of carvedilol.

Biology: To investigate the metabolic pathways and biological effects of carvedilol.

Medicine: To understand the pharmacokinetics and pharmacodynamics of carvedilol in the human body.

Industry: To develop new formulations and improve the efficacy of carvedilol-based medications.

Comparison with Similar Compounds

Carvedilol-d3 is compared with other beta-adrenergic antagonists such as propranolol and metoprolol. Unlike these compounds, carvedilol has a dual action on both beta and alpha receptors, providing additional vasodilatory effects. This makes carvedilol unique in its therapeutic applications. Similar compounds include:

Propranolol: A non-selective beta-adrenergic antagonist.

Metoprolol: A selective beta-1 adrenergic antagonist.

Labetalol: A beta-adrenergic antagonist with alpha-1 blocking activity.

This compound’s unique properties and applications make it a valuable compound in both research and clinical settings.

Biological Activity

Carvedilol-d3 is a deuterated form of carvedilol, a non-selective beta-blocker with additional properties, including antioxidant and anti-inflammatory effects. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions primarily as an adrenergic receptor antagonist , influencing both β1 and β2 adrenergic receptors. Its unique mechanism includes:

- Non-selective β-blockade : Reduces heart rate and myocardial contractility.

- Alpha-1 adrenergic blockade : Causes vasodilation, reducing peripheral resistance.

- Antioxidant properties : Scavenges free radicals and enhances endothelial function.

- Inhibition of inflammatory pathways : Reduces the expression of pro-inflammatory cytokines.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound, carvedilol:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption (Cmax in 1-2 hours) |

| Bioavailability | Approximately 25% |

| Volume of Distribution | 1.5 L/kg |

| Half-life | 6 to 7 hours |

| Metabolism | Hepatic (CYP2D6, CYP2C9) |

Antioxidant Effects

Research indicates that this compound enhances the antioxidant effects of vitamins E and C. A study demonstrated significant reductions in protein carbonyls and increased levels of reduced glutathione when combined with these vitamins:

| Treatment Group | Protein Carbonyls (nmol/mg) | Reduced Glutathione (µmol/min/ml) |

|---|---|---|

| Untreated | 0.15 ± 0.07 | N/A |

| Carvedilol | 0.04 ± 0.01 | 5.02 ± 0.71 |

| Carvedilol + Vitamins | 0.09 ± 0.03 | 4.78 ± 1.26 |

These findings suggest that this compound may enhance cellular antioxidant defenses, potentially mitigating oxidative stress in various pathological conditions .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by reducing markers such as C-reactive protein (CRP) and inhibiting the activation of nuclear factor kappa B (NF-κB). In a study involving dogs with dilated cardiomyopathy (DCM), carvedilol significantly reduced inflammation markers, indicating its potential for treating inflammatory cardiac conditions .

Case Studies

- Histiocytoid Cardiomyopathy : A case involving a 4-month-old girl with refractory ventricular tachycardia was successfully managed with high-dose this compound. The treatment led to a significant reduction in ventricular arrhythmias without causing bradycardia or ventricular dysfunction .

- Pulmonary Arterial Hypertension (PAH) : A clinical trial assessed the safety and efficacy of this compound in patients with PAH over six months, showing improved heart rate recovery and maintained cardiac output without adverse effects on exercise capacity .

Research Findings

Recent studies have highlighted the broader implications of this compound in various conditions:

- Heart Failure : The COPERNICUS trial showed that carvedilol significantly reduces mortality and hospitalizations in patients with severe heart failure .

- Cancer Therapy : Research indicated that carvedilol can enhance the effectiveness of oncolytic adenoviral therapies by modulating immune responses through β-arrestin pathways .

Properties

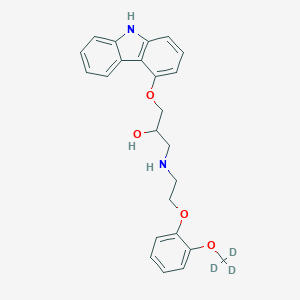

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649419 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-25-8 | |

| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.